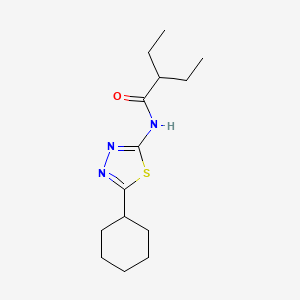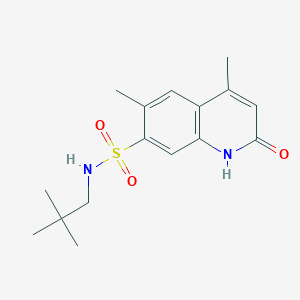![molecular formula C19H17NO7 B5879879 dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTB or DMTA and is a derivative of terephthalic acid.
科学研究应用
DMTB has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and environmental science. In materials science, DMTB has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.
In pharmaceuticals, DMTB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMTB has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In environmental science, DMTB has been used as a precursor for the synthesis of fluorescent dyes. These dyes have applications in environmental monitoring and sensing.
作用机制
The mechanism of action of DMTB is not well understood. However, it is believed that DMTB exerts its biological effects by inhibiting enzymes involved in various cellular processes. For example, DMTB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
DMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DMTB has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of DMTB is its ease of synthesis. DMTB can be synthesized in high yields using a simple and straightforward method. Another advantage of DMTB is its versatility. DMTB can be used as a building block for the synthesis of various materials and can be modified to suit different applications.
One limitation of DMTB is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation of DMTB is its potential toxicity. While DMTB has been shown to be relatively non-toxic in vitro, its toxicity in vivo is not well understood.
未来方向
There are several future directions for the study of DMTB. One direction is the development of new materials based on DMTB. MOFs and COFs based on DMTB have already shown promising applications, and further research in this area could lead to the development of new materials with unique properties.
Another direction is the study of DMTB as an anticancer agent. While DMTB has shown promising results in vitro and in vivo, further studies are needed to fully understand its mechanism of action and potential as a cancer treatment.
Finally, the study of DMTB as a fluorescent dye precursor has potential applications in environmental monitoring and sensing. Further research in this area could lead to the development of new sensors for detecting environmental pollutants and contaminants.
Conclusion:
In conclusion, DMTB is a versatile and promising compound that has potential applications in various fields. Its ease of synthesis and versatility make it an attractive building block for the synthesis of various materials. Further research is needed to fully understand its mechanism of action and potential applications in pharmaceuticals and environmental science.
合成方法
DMTB can be synthesized by the reaction of terephthalic acid with acetic anhydride and dimethylamine. This reaction results in the formation of DMTB, which is a white crystalline solid. The synthesis of DMTB is a simple and straightforward process, and the compound can be easily obtained in high yields.
属性
IUPAC Name |
dimethyl 2-[(2-acetyloxybenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-11(21)27-16-7-5-4-6-14(16)17(22)20-15-10-12(18(23)25-2)8-9-13(15)19(24)26-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCBAZXLUJEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-((2-(acetyloxy)benzoyl)amino)terephthalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)



![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)